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Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and

biological properties of 1,4,5,6-tetrahydropyridine-3-carboxamide (CAS No. 7032-11-3). It is

a key heterocyclic intermediate, notably utilized in the asymmetric synthesis of

pharmacologically active molecules. This document details its computed physicochemical

properties, relevant experimental protocols for its synthesis and subsequent chiral reactions,

and its role in modern drug development. The content is intended for researchers, chemists,

and professionals in the pharmaceutical and life sciences industries.

Chemical Identity and Physical Properties
1,4,5,6-Tetrahydropyridine-3-carboxamide is a cyclic enamine derivative. Its structure,

featuring a carboxamide group conjugated with the C=C double bond within a six-membered

nitrogen heterocycle, makes it a valuable synthon. While extensive experimental data is limited,

a combination of computed properties and safety data sheet information provides a solid profile

of the compound.

Table 1: Physical and Chemical Properties of 1,4,5,6-Tetrahydropyridine-3-carboxamide
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Property Value Source

Molecular Formula C₆H₁₀N₂O PubChem[1]

Molecular Weight 126.16 g/mol PubChem[1]

CAS Registry Number 7032-11-3 PubChem[1]

Appearance Solid
Cell Guidance Systems

MSDS[2]

Solubility Soluble in DMSO
Cell Guidance Systems

MSDS[2]

Exact Mass 126.079312947 Da PubChem (Computed)[1]

XLogP3 -0.2 PubChem (Computed)[1]

Hydrogen Bond Donor Count 2 PubChem (Computed)[1]

Hydrogen Bond Acceptor

Count
2 PubChem (Computed)[1]

Rotatable Bond Count 1 PubChem (Computed)[1]

Polar Surface Area 55.1 Å² PubChem (Computed)[1]

Stability
Stable under recommended

storage conditions.

Cell Guidance Systems

MSDS[2]

Incompatibilities
Strong acids/alkalis, strong

oxidizing/reducing agents.

Cell Guidance Systems

MSDS[2]

Spectral Characterization
Detailed spectral data for the parent compound is not widely published. However, analyses of

substituted derivatives provide insight into the expected spectral characteristics. Mass

spectrometry has confirmed the molecular weight of the parent compound at m/z 126 (M) and

127 (M+H)[3].

Table 2: Representative Spectral Data for Substituted Tetrahydropyridine-3-carboxamide

Derivatives
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Technique
Representative Data for a
Substituted Derivative

Source

¹H NMR (500 MHz, CDCl₃)

δ (ppm): 12.33 (s, 1H), 11.40

(br s, 1H), 8.55 (s, 1H), 7.57

(d, J=7.5Hz, 1H), 7.47 (d,

J=8.5Hz, 2H), 7.27 (s, 1H),

7.20 (d, J=8.5Hz, 2H), 4.49

(dd, J=3.5, 11.5Hz, 1H), 3.12-

3.15 (m, 4H), 3.06 (s, 3H), 2.74

(dd, J=3.5, 16.0Hz, 1H).

Royal Society of Chemistry[4]

IR (KBr, cm⁻¹)
3440, 2972, 1636, 1568, 1522,

1490, 1401, 1317, 1091, 828.
Royal Society of Chemistry[4]

ES-MS
m/z: 376.1 [(M+1)]⁺ for

C₁₈H₁₈ClN₃O₂S.
Royal Society of Chemistry[4]

Note: The data presented is for

a substituted derivative and

serves as an illustrative

example.

Experimental Protocols
1,4,5,6-Tetrahydropyridine-3-carboxamide is a crucial intermediate whose synthesis and

subsequent reactions are well-documented in the context of pharmaceutical manufacturing.

Synthesis via Partial Reduction of Nicotinamide
The most direct reported method for preparing 1,4,5,6-tetrahydropyridine-3-carboxamide is

the partial heterogeneous hydrogenation of nicotinamide.

Objective: To synthesize 1,4,5,6-tetrahydropyridine-3-carboxamide from nicotinamide.

Reaction: Nicotinamide → 1,4,5,6-Tetrahydropyridine-3-carboxamide.

Reagents and Catalyst:
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Substrate: Nicotinamide (Compound 6 in cited literature)[5].

Catalyst: Palladium on Carbon (Pd/C)[5].

Reagent: Hydrogen gas (H₂).

Methodology:

The nicotinamide substrate is dissolved in a suitable solvent.

The Pd/C catalyst is added to the solution.

The reaction mixture is subjected to hydrogenation. Key parameters such as stirring speed

and hydrogen pressure must be carefully controlled to prevent over-reduction to the fully

saturated piperidine ring (racemic nipecotamide)[5].

The reaction is monitored for the consumption of the starting material and the formation of

the desired product.

Upon completion, the catalyst is removed by filtration, and the product is isolated from the

filtrate.

Reported Yield: 70–92%[5].

Use in Asymmetric Hydrogenation for Chiral Amine
Synthesis
The primary application of this compound is as a prochiral enamine substrate for the synthesis

of (R)-piperidine-3-carboxamide ((R)-nipecotamide), a key building block for the DPP-4 inhibitor

drug, Alogliptin.

Objective: To synthesize (R)-nipecotamide via asymmetric hydrogenation.

Reaction: 1,4,5,6-Tetrahydropyridine-3-carboxamide → (R)-Nipecotamide.

Reagents and Catalyst:
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Substrate: 1,4,5,6-Tetrahydropyridine-3-carboxamide (Compound 7 in cited literature)

[5].

Catalyst: Chiral transition metal complexes (e.g., Rhodium or Ruthenium-based catalysts)

[5]. A successful laboratory-scale reaction used Ru-(CF₃CO₂)₂{(S)-phanephos}[6].

Solvent: Methanol (MeOH)[5].

Reagent: Hydrogen gas (H₂)[5].

Methodology:

The substrate is dissolved in methanol in a suitable pressure reactor.

The chiral metal catalyst is added. The substrate-to-catalyst molar ratio is typically high

(e.g., 1000:1)[6].

The reaction is conducted under hydrogen pressure (e.g., 1 MPa) at an elevated

temperature (e.g., 50 °C) for a set duration (e.g., 20 hours)[5].

The reaction progress and enantiomeric excess (ee) of the product are monitored.

Upon completion, the product is isolated. Crystallization as a salt (e.g., p-toluenesulfonate)

can be used for purification and enhancement of enantiomeric purity[6].

Analytical Control: The enantiomeric excess is determined by chiral High-Performance Liquid

Chromatography (HPLC)[5].

Achieved Enantioselectivity: Up to 88% ee before crystallization; >99% ee after

crystallization[6].

Synthetic and Biological Significance
Workflow in Pharmaceutical Synthesis
The role of 1,4,5,6-tetrahydropyridine-3-carboxamide as a critical intermediate is best

visualized as a key step in a multi-stage synthetic pathway for active pharmaceutical

ingredients (APIs).
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Caption: Synthetic workflow from Nicotinamide to the API Alogliptin.

Biological Activity of Derivatives
While the parent compound's primary role is that of a synthetic intermediate, complex

derivatives have been developed as potent and selective biological modulators. A notable

example is GSK429286A (N-(6-fluoro-1H-indazol-5-yl)-2-methyl-6-oxo-4-(4-

(trifluoromethyl)phenyl)-1,4,5,6-tetrahydropyridine-3-carboxamide), which has been

identified as a selective Rho-associated kinase (ROCK) inhibitor[7]. ROCK inhibitors are crucial

research tools and therapeutic candidates that modulate the cytoskeleton, cell adhesion, and

motility. This derivative is utilized in stem cell culture protocols to influence cell fate and

maintain pluripotency, often in conjunction with modulators of other key pathways like Wnt,

BMP, and TGF-β[8][9].

Conclusion
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1,4,5,6-Tetrahydropyridine-3-carboxamide is a molecule of significant industrial and research

importance. Its value lies not in its own biological activity but in its strategic position as a

prochiral substrate for asymmetric synthesis. The protocols for its preparation and subsequent

stereoselective hydrogenation are well-established, forming a cornerstone of the manufacturing

process for modern antidiabetic drugs like Alogliptin. Furthermore, its core structure serves as a

scaffold for the development of highly selective kinase inhibitors, demonstrating the versatility

of the tetrahydropyridine-carboxamide motif in medicinal chemistry. This guide provides

foundational data for professionals engaged in the synthesis, scale-up, and application of this

important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1295967#physical-and-chemical-properties-of-1-4-5-
6-tetrahydropyridine-3-carboxamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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